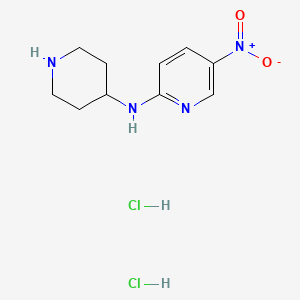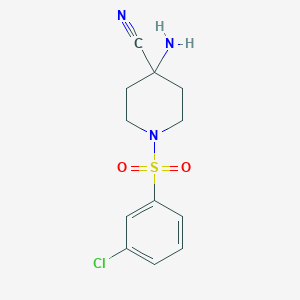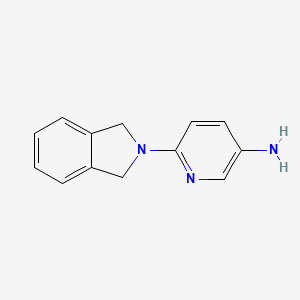
6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine
概要
説明
6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine is a heterocyclic compound that features both an isoindoline and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isoindoline moiety suggests potential biological activity, while the pyridine ring is a common structural motif in many pharmacologically active compounds.
作用機序
Isoindoles
are a type of heterocyclic compound that contain a five-membered ring with two nitrogen atoms . They are found in many biologically active compounds and drugs . Isoindoles can interact with various biological targets due to the presence of nitrogen atoms and the ability to form hydrogen bonds .
Pyridines
are six-membered heterocyclic compounds with one nitrogen atom . They are a part of many natural products and pharmaceuticals . Pyridines can act as ligands for metal ions, and can participate in various types of chemical reactions .
生化学分析
Biochemical Properties
6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with the CRL4CRBN E3 ubiquitin ligase, a key enzyme involved in protein degradation. The interaction between this compound and CRL4CRBN leads to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins . This interaction is essential for regulating protein levels within cells and maintaining cellular homeostasis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of transcription factors such as IKZF1 and IKZF3, leading to changes in gene expression . These changes can impact various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms of action involves the binding of this compound to the CRL4CRBN E3 ubiquitin ligase, altering its substrate specificity . This binding induces the ubiquitination and degradation of target proteins, such as the transcription factors IKZF1 and IKZF3 . Additionally, this compound may inhibit or activate other enzymes, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and protein levels. These temporal effects are important for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, protein levels, and cellular metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it may influence the activity of enzymes involved in the ubiquitin-proteasome system, affecting protein degradation and turnover . These interactions are crucial for maintaining cellular homeostasis and regulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it performs its functions. This compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine typically involves the formation of the isoindoline ring followed by its attachment to the pyridine ring. One common method involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb in a solvent mixture of isopropanol and water at reflux conditions . This method yields the isoindoline derivatives with moderate to excellent yields (41-93%).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more robust catalysts and solvents that are suitable for industrial applications.
化学反応の分析
Types of Reactions
6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoindoline ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the isoindoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce more saturated derivatives of the isoindoline ring.
科学的研究の応用
6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, which are known for their biological activities.
Imidazole Derivatives: Compounds like histidine and histamine, which have significant roles in biological systems.
Uniqueness
6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine is unique due to the combination of the isoindoline and pyridine rings, which provides a distinct structural framework that can interact with a variety of biological targets. This dual-ring system can offer enhanced binding affinity and specificity compared to simpler heterocyclic compounds.
特性
IUPAC Name |
6-(1,3-dihydroisoindol-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-12-5-6-13(15-7-12)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXASKOVKELMAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468344.png)
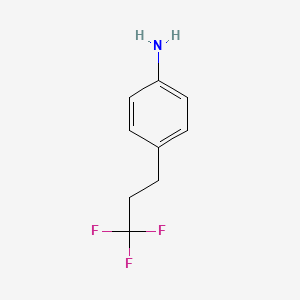
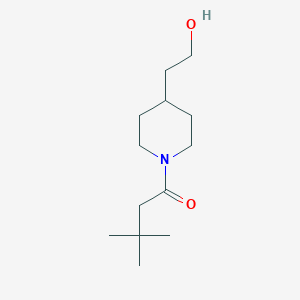
![[1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B1468354.png)
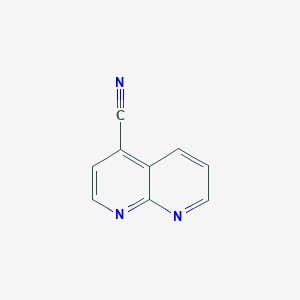
![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1468357.png)
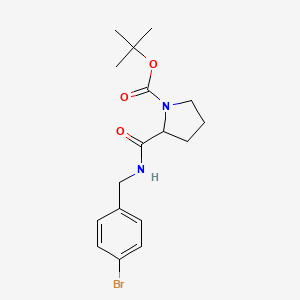
![ethyl 4-methyl-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazole-5-carboxylate](/img/structure/B1468359.png)
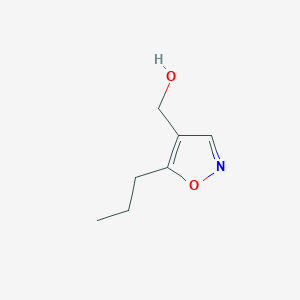
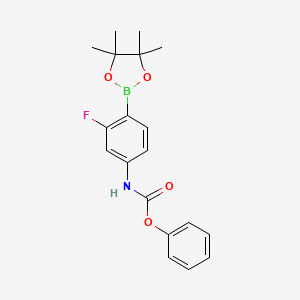
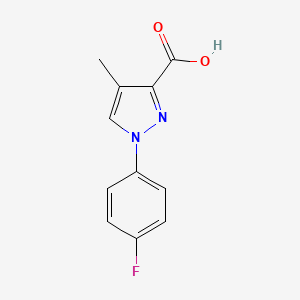
![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)
